molecular formula C22H20N4O3S B2484383 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 920201-48-5

2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Katalognummer: B2484383
CAS-Nummer: 920201-48-5
Molekulargewicht: 420.49
InChI-Schlüssel: KIEKWFDAQUKRDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its structure features a benzo[e]pyrido[3,2-b][1,4]diazepine core fused with a thioacetamide linkage and a 3,4-dimethoxyphenyl group.

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(11H-pyrido[2,3-b][1,4]benzodiazepin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-28-18-10-9-14(12-19(18)29-2)24-20(27)13-30-22-15-6-3-4-7-16(15)25-21-17(26-22)8-5-11-23-21/h3-12H,13H2,1-2H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEKWFDAQUKRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(NC4=CC=CC=C42)N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a novel benzodiazepine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Molecular Formula : C22H20N4O3S
  • Molecular Weight : 420.49 g/mol
  • Key Functional Groups : Benzodiazepine core, thioether group, and dimethoxyphenyl substituent.

The unique arrangement of these functional groups suggests enhanced biological activity compared to traditional benzodiazepines.

Benzodiazepines typically exert their effects through modulation of the GABA_A receptor, leading to increased inhibitory neurotransmission. The specific interactions of this compound with the GABA_A receptor have not been extensively studied; however, its structural features indicate potential anxiolytic and anticonvulsant properties similar to other benzodiazepines.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anxiolytic Effects : Compounds in the benzodiazepine class are known for their anxiolytic properties. Preliminary studies suggest that this compound may also exhibit such effects.
  • Anticonvulsant Activity : Benzodiazepines are commonly used in the treatment of seizures. The presence of the diazepine core in this compound suggests possible anticonvulsant activity.
  • Antitumor Potential : Some studies have indicated that benzodiazepine derivatives can possess antitumor properties. The unique substitutions in this compound may enhance such activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzodiazepine derivatives. For instance:

  • Synthesis and Evaluation : A study synthesized various benzodiazepine derivatives and evaluated their activity against GABA_A receptors. The results indicated that modifications in the structure significantly influenced their binding affinity and biological activity .
  • Structure-Activity Relationship (SAR) : Research on SAR has shown that specific substitutions can enhance the pharmacological profile of benzodiazepines. The thioether functionality in this compound may play a crucial role in its biological activity .
  • In Vivo Studies : Animal models have been employed to assess the anxiolytic and anticonvulsant effects of similar compounds. These studies often reveal dose-dependent responses, suggesting potential therapeutic applications for this compound .

Comparative Analysis

The following table summarizes key features and activities of related compounds:

Compound NameStructureUnique FeaturesBiological Activity
1,4-benzodiazepineStandard structureBasic anxiolytic propertiesAnxiolytic
Quinolino[3,2-d]benzazepineContains quinoline moietyNotable antitumor activityAntitumor
Pyrido[3,2-d]benzazepineSimilar diazepine coreVariability in pharmacological effectsAnxiolytic/Anticonvulsant

Wissenschaftliche Forschungsanwendungen

2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that belongs to the class of benzodiazepines. It features a unique structural framework that includes a benzodiazepine core, characterized by a fused benzene and diazepine ring system. The compound has a molecular formula of C22H20N4O3S and a molecular weight of 420.49. Its structure also incorporates a thioether group and an acetamide moiety, contributing to its potential biological activity and chemical reactivity.

Potential Applications

  • Pharmaceutical Research: Benzodiazepines, including 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide, are known for their diverse biological activities. They typically exhibit anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
  • Chemical Synthesis: This compound can be used as a building block in the synthesis of more complex molecules. The presence of various functional groups such as thioether and acetamide allows for diverse chemical modifications.
  • Interaction Studies: Interaction studies involving this compound may focus on its binding affinity to target proteins, its effects on cellular signaling pathways, and its potential for drug-drug interactions.

Structural Analogues

Several compounds share structural similarities with 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide:

Compound NameStructureUnique Features
1,4-benzodiazepineStandard benzodiazepine structureBasic anxiolytic properties
Quinolino[3,2-d]benzazepineContains a quinoline moietyNotable antitumor activity
Pyrido[3,2-d]benzazepineSimilar diazepine coreVariability in pharmacological effects

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

  • Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) : Shares the 3,4-dimethoxyphenylacetamide backbone but replaces the benzo-pyrido-diazepine with a pyridine-pyrimidine ring .
  • Thiazolo-pyrimidine derivatives (e.g., compounds 11a, 11b): Feature thiazolo[3,2-a]pyrimidine cores with variable substituents (e.g., 5-methylfuran, cyano groups) .
  • Pyrimido-quinazoline derivatives (e.g., compound 12) : Contain fused pyrimido[2,1-b]quinazoline systems .
Physicochemical and Pharmacokinetic Properties

Table 1: ADMET and Physicochemical Comparisons

Compound LogP H-Bond Donors H-Bond Acceptors Oral Bioavailability References
Target Compound 3.2* 2 8 Predicted high [1, 7]
Epirimil 2.8 1 7 High (in silico) [1, 7]
Thiazolo-pyrimidine 11a 2.5 2 6 Moderate [3]
Pyrimido-quinazoline 12 3.0 1 7 Low [3]

*Estimated via in silico modeling.

Its additional hydrogen-bond acceptors (due to the diazepine ring) may improve target engagement but reduce CNS penetration compared to Epirimil .

Pharmacological Activity

Anticonvulsant Efficacy

  • Epirimil : Demonstrated efficacy in the MES-induced seizure model with an ED50 of 15 mg/kg in mice, attributed to its pyrimidine-thioacetamide scaffold interacting with voltage-gated sodium channels .
  • Target Compound: No in vivo data is available, but molecular docking predicts strong binding to GABA_A receptors due to the benzo-pyrido-diazepine core, which mimics benzodiazepine pharmacophores .
  • Thiazolo-pyrimidine 11a/11b : Showed moderate anticonvulsant activity in preliminary screens, likely due to thiazole-mediated modulation of glutamate receptors .

Structure-Activity Relationships (SAR)

  • Thioacetamide Linkage : Critical for anticonvulsant activity across all analogues, likely facilitating hydrophobic interactions with ion channels .
  • 3,4-Dimethoxyphenyl Group : Enhances lipophilicity and metabolic stability compared to unsubstituted phenyl derivatives .
  • Heterocyclic Core :
    • Benzo-pyrido-diazepine : Predicted to enhance GABA_A receptor binding but may increase off-target sedation risks.
    • Pyrimidine-pyridine (Epirimil) : Optimizes sodium channel blockade with fewer sedative side effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.